(7alpha)-Methyl Androstenedione 3-Ethylene Ketal
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Overview
Description
(7alpha)-Methyl Androstenedione 3-Ethylene Ketal is a synthetic steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . This compound is a derivative of androstenedione, a naturally occurring steroid hormone involved in the biosynthesis of testosterone and estrogen. The addition of the 3-ethylene ketal group provides unique chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7alpha)-Methyl Androstenedione 3-Ethylene Ketal typically involves the reaction of androstenedione with ethylene glycol in the presence of an acid catalyst to form the ketal. One common method involves using pyridinium chlorochromate in dichloromethane at ambient temperature for about 2 hours . This reaction yields the desired ketal with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7alpha)-Methyl Androstenedione 3-Ethylene Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original androstenedione or other reduced forms.
Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
(7alpha)-Methyl Androstenedione 3-Ethylene Ketal has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on steroid hormone pathways and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain cancers.
Mechanism of Action
The mechanism of action of (7alpha)-Methyl Androstenedione 3-Ethylene Ketal involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. The compound can modulate the activity of these receptors and enzymes, leading to changes in hormone levels and biological effects. The molecular targets include androgen and estrogen receptors, as well as enzymes such as aromatase and 5-alpha-reductase .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: The parent compound, involved in the biosynthesis of testosterone and estrogen.
Testosterone: A primary male sex hormone with similar steroidal structure.
Estradiol: A primary female sex hormone with a similar biosynthetic pathway.
Uniqueness
(7alpha)-Methyl Androstenedione 3-Ethylene Ketal is unique due to the presence of the 3-ethylene ketal group, which imparts distinct chemical properties and reactivity. This modification enhances its stability and allows for specific interactions with biological targets, making it valuable for research and industrial applications.
Properties
IUPAC Name |
7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13-11-14-12-21(23-9-10-24-21)8-6-15(14)16-5-7-20(2)17(19(13)16)3-4-18(20)22/h13,16-17,19H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJSTNUYCHRSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(=O)C5(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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